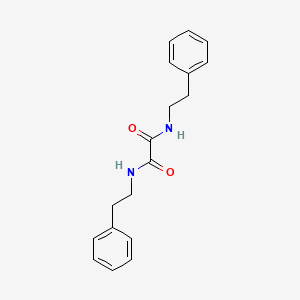
1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a thienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 5-Chloro-2-methylphenyl Group: The piperazine ring is then reacted with 5-chloro-2-methylphenyl halide in the presence of a base to form the substituted piperazine.
Attachment of the Thienyl Group: The final step involves the reaction of the substituted piperazine with 2-thienyl ethanone under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and thienyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted thienyl or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one involves its interaction with specific molecular targets. These may include:
Receptor Binding: The compound may bind to specific receptors, altering their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound could modulate signal transduction pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(2-Chlorophenyl)piperazinyl)-2-(2-thienyl)ethan-1-one: Similar structure but with a different substitution pattern.
1-(4-(4-Methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one: Similar structure with a methyl group instead of a chloro group.
Uniqueness
1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-13-4-5-14(18)11-16(13)19-6-8-20(9-7-19)17(21)12-15-3-2-10-22-15/h2-5,10-11H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFZMYSEOZZMRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2708613.png)
![3-Chloro-2-(4-{[(4-toluidinocarbonyl)oxy]imino}piperidino)-5-(trifluoromethyl)pyridine](/img/structure/B2708614.png)

![(2E)-2-(benzenesulfonyl)-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enenitrile](/img/structure/B2708618.png)

![N-(2-phenylethyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2708621.png)

![1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B2708625.png)

![3-methyl-2-oxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2708629.png)


